2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thromboxane Synthetase Inhibition
Research has shown that compounds with structural features similar to our compound of interest, such as 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids, exhibit potent inhibition of thromboxane A2 synthetase. This property is crucial for the development of therapeutic agents targeting cardiovascular diseases and disorders related to thromboxane synthesis. The distance between the imidazole and carboxylic acid groups in these compounds is critical for their potency, highlighting the importance of molecular structure in their mechanism of action (Cross et al., 1986).
Anticonvulsant Activity
A series of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including those with a furan moiety, have been identified as potent anticonvulsants. These compounds have shown outstanding activity in models of electroshock-induced seizures in mice. The structural modifications within this compound class reveal stringent steric and electronic requirements for maximal anticonvulsant activity, demonstrating the potential of such molecules in epilepsy treatment (Kohn et al., 1993).
Antimicrobial Activity Against Helicobacter pylori
Certain derivatives structurally related to our compound of interest have been synthesized and evaluated for their antimicrobial activity against Helicobacter pylori. Compounds with potent antimicrobial activity, as well as H2 antagonist and gastric antisecretory activities, have been identified. This dual functionality makes them promising candidates for treating infections and associated gastric conditions caused by H. pylori (Katsura et al., 1999).
Synthesis and Reactivity in Heterocyclic Chemistry
The reactivity of compounds containing the furan and benzimidazole moieties has been extensively studied, demonstrating their versatility in synthesizing novel heterocyclic compounds. These studies provide a foundation for developing new materials with potential applications in pharmaceuticals and materials science. For instance, the fusion of 2-methylthiazole fragments to 2-(furan-2-yl)benzimidazole has been explored, leading to the discovery of novel compounds with potential biological activities (Elchaninov & Aleksandrov, 2018).
Heterocyclic Syntheses from Thioureido-acetamides
Thioueido-acetamides serve as precursors for various heterocyclic syntheses, showcasing the significance of sulfur and nitrogen-containing compounds in medicinal chemistry. These starting materials have been used in one-pot cascade reactions to synthesize a range of heterocycles with excellent atom economy, illustrating the efficiency and versatility of such compounds in chemical synthesis (Schmeyers & Kaupp, 2002).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various targets, including enzymes, receptors, and DNA structures .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors . This binding can lead to changes in the function of these targets, resulting in various biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that imidazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution. The metabolism and excretion of this specific compound would need further investigation.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-12-4-5-14-15(9-12)26-17(20-14)21-16(23)11-25-18-19-6-7-22(18)10-13-3-2-8-24-13/h2-9H,10-11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQCUCBOBTYFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.